

Potential side effects and toxicity of high-dose Methylselenocysteine administration

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Compound of Interest

Compound Name: Methylselenocysteine

Cat. No.: B1681728

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Technical Support Center: Methylselenocysteine (MSC) Administration

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential side effects and toxicity associated with high-dose administration of **Methylselenocysteine** (MSC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action and metabolism of **Methylselenocysteine** (MSC)?

A1: Se-**Methylselenocysteine** (MSC) is an organoselenium compound that is readily absorbed and metabolized. Its primary active metabolite is methylselenol, which is considered a critical mediator of its anti-carcinogenic and potentially toxic effects.[1][2] The conversion of MSC to methylselenol is a single-step process catalyzed by the enzyme β -lyase.[2][3] Methylselenol is then a precursor to hydrogen selenide, a key intermediate in selenium methylation and detoxification pathways.[4]

Q2: What are the known acute toxic effects of high-dose MSC administration in preclinical models?

A2: Acute oral exposure to high doses of MSC has been shown to have significant health hazards in animal models.[5] The median lethal dose (LD50) has been established in mice as 9.26 mg/kg body weight for males and 12.6 mg/kg body weight for females.[5] In a 14-day range-finding study in rats, significant suppression of body weight was observed at doses of 1.4 mg/kg/day or greater.[1] A separate study in mice reported an LD50 of 14.6 mg Se/kg.[6]

Q3: Is **Methylselenocysteine** genotoxic at high doses?

A3: No, extensive testing has indicated that MSC is not genotoxic. A battery of tests, including the Ames test, micronucleus assay, and mouse sperm malformation assay, have all returned negative results for genotoxicity.[5][7]

Q4: What are the findings from subchronic toxicity studies of MSC?

A4: Subchronic toxicity studies in rats and dogs have been conducted to identify target tissues and establish safe dosage levels. In a 28-day study, daily gavage administration of MSC to rats at doses up to 2 mg/kg/day induced no mortality.[1] Similarly, in a 28-day study in beagle dogs, daily oral administration of MSC at doses of 0.15, 0.3, or 0.6 mg/kg/day also induced no mortality.[1] A 90-day oral exposure study in mice at supernutritional levels (0.5, 0.7, 0.9 mg/kg BW/day) indicated little systemic toxicity.[5] However, an elevated relative liver weight was observed, leading to the estimation of a benchmark dose lower confidence limit (BMDL) of 0.34 mg/kg BW/day.[5]

Q5: What is the Acceptable Daily Intake (ADI) for MSC in humans?

A5: Based on preclinical toxicity studies, the Acceptable Daily Intake (ADI) for MSC in humans has been established at 3.4 µg/kg body weight per day.[5] It is important to note that health risks need further evaluation when MSC is used beyond this level for applications such as cancer chemoprevention.[5]

Q6: What were the observed side effects in human clinical trials with MSC?

A6: In a single-dose pharmacokinetic study in men with doses of 400, 800, and 1,200 µg of selenium in the form of MSC, a total of 25 adverse events were reported in 18 subjects, all of which were Grade 1.[8] There was no observed association between the dose of MSC and the occurrence of these mild adverse events.[8] Another multiple-dose study in selenium-replete men over 84 days showed no toxicity.[9]

Q7: How does the toxicity of MSC compare to other selenium compounds?

A7: Generally, organic selenium compounds like MSC are less toxic than inorganic forms.^[1] Preliminary data suggest that MSC may be less toxic than other organic selenium compounds such as selenomethionine (SeMet).^[1] SeMet has been shown to be more toxic than selenite in some cancer prevention studies, inducing severe liver damage.^[1]

Troubleshooting Guides

Issue: Unexpected animal mortality during an acute high-dose MSC study.

- Potential Cause: The administered dose may have exceeded the known LD50 values.
- Troubleshooting Steps:
 - Immediately review the experimental protocol and calculations for dose preparation.
 - Verify the concentration and stability of the MSC solution.
 - Refer to the established LD50 values for the specific animal model and sex being used (e.g., 9.26 mg/kg for male mice, 12.6 mg/kg for female mice).^[5]
 - Consider conducting a dose-range-finding study to determine the maximum tolerated dose (MTD) for your specific experimental conditions. A 14-day range-finding study in rats showed significant body weight suppression at doses of 1.4 mg/kg/day and higher.^[1]

Issue: Observation of liver abnormalities in long-term MSC administration studies.

- Potential Cause: Hepatotoxicity can be a concern with repeated oral administration of some selenium compounds.^[4]
- Troubleshooting Steps:
 - Monitor liver function through regular blood tests for liver enzymes such as ALT and AST.
 - At the end of the study, perform histopathological analysis of liver tissue. An elevated relative liver weight was a key finding in a 90-day mouse study.^[5]

- Consider the benchmark dose lower confidence limit (BMDL) of 0.34 mg/kg BW/day as a reference for potential liver effects.[5]

Issue: Inconsistent or unexpected results in cancer chemoprevention studies.

- Potential Cause: The timing and duration of MSC administration relative to the chemotherapeutic agent can significantly impact outcomes.
- Troubleshooting Steps:
 - Review the experimental design. Pre-treatment with MSC for a sufficient duration before chemotherapy may be required for optimal efficacy and protection from toxicity. For example, one study in nude mice demonstrated that a minimum of 7 days of pretreatment with MSC was necessary for the best results with irinotecan.[3]
 - Ensure the MSC dose is within the therapeutic window. While high doses are needed for anti-cancer effects, they should not exceed the MTD. In rats, the MTD was found to be 0.75 mg per rat per day.[3]

Quantitative Data Summary

Table 1: Acute and Subchronic Toxicity of **Methylselenocysteine** in Animal Models

Parameter	Species	Sex	Route of Administration	Value	Reference
LD50	Mouse	Male	Oral	9.26 mg/kg BW	[5]
LD50	Mouse	Female	Oral	12.6 mg/kg BW	[5]
LD50	Mouse	Not Specified	Not Specified	14.6 mg Se/kg	[6]
BMDL (for elevated relative liver weight)	Mouse	Not Specified	Oral (90 days)	0.34 mg/kg BW/day	[5]
NOAEL	Dog	Male & Female	Oral (28 and 90 days)	0.3 mg/kg BW/day	[8]

Experimental Protocols

Subchronic Oral Toxicity Study in Rats (28-Day)

- Objective: To evaluate the systemic toxicity of MSC after repeated oral administration.
- Methodology:
 - Animal Model: Sprague-Dawley rats.
 - Dose Groups: Vehicle control (purified water), and MSC at doses up to 2 mg/kg/day.
 - Administration: Daily oral gavage for 28 consecutive days.
 - Observations:
 - Clinical observations for signs of toxicity were performed daily.
 - Body weight and food consumption were measured weekly.

- Clinical Pathology: On day 29, blood samples were collected for hematology and clinical chemistry analysis.
- Necropsy and Histopathology: All animals were euthanized, and a full necropsy was performed. Key organs were weighed, and tissues were collected for histopathological examination.
- Reference: This protocol is based on the description of a 28-day toxicity study in rats.[1]

Genotoxicity Assessment: Micronucleus Assay

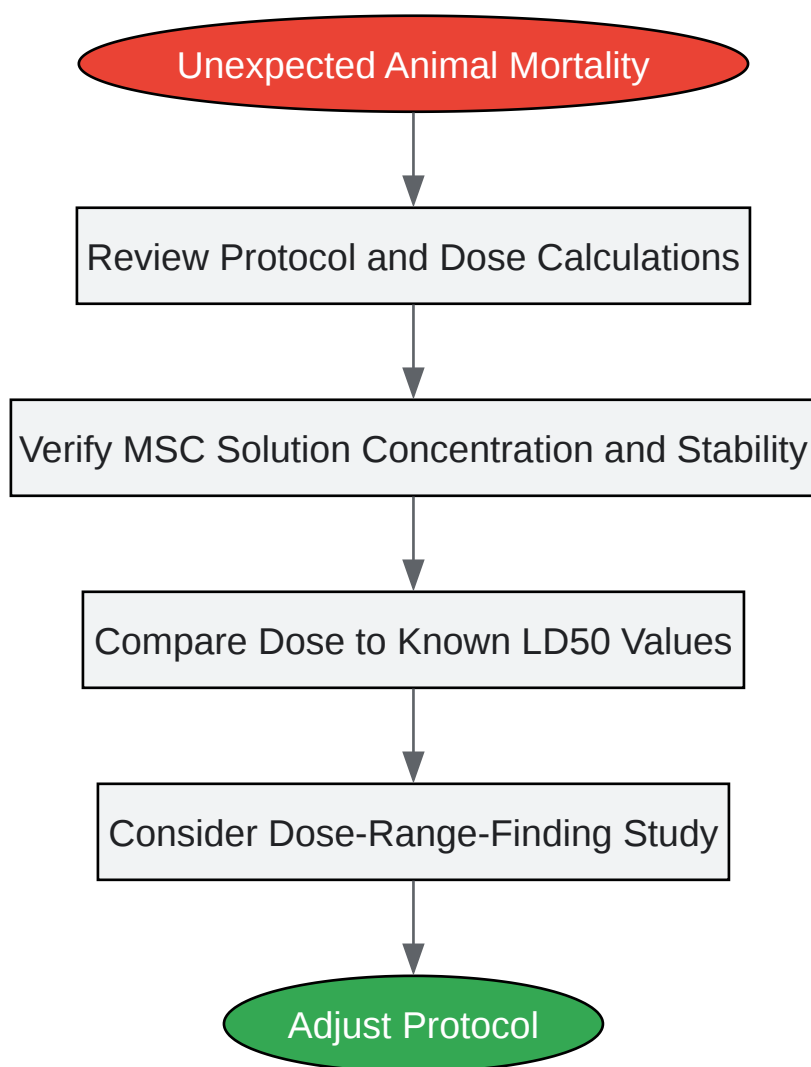
- Objective: To assess the potential of MSC to induce chromosomal damage.
- Methodology:
 - Animal Model: Male and female BALB/c mice.
 - Dose Groups: Vehicle control and multiple dose levels of MSC.
 - Administration: Oral administration of MSC.
 - Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration.
 - Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).
 - Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow suppression.
- Reference: This is a standard methodology for the micronucleus assay as part of a battery of genotoxicity tests.[5]

Visualizations



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Caption: Metabolic pathway of **Methylselenocysteine** (MSC).



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Caption: Troubleshooting workflow for unexpected animal mortality.

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